amine](/img/structure/B13523951.png)
[(3,4-Dimethoxyphenyl)methyl](ethyl)amine
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Overview
Description
(3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,4-dimethoxy-substituted benzyl group attached to an ethylamine moiety. Its molecular formula is C₁₁H₁₇NO₂ (average mass: 195.26 g/mol), with structural characteristics that position it within the broader family of arylalkylamines. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to the electron-rich aromatic system and flexible alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde) is converted to 3,4-Dimethoxycinnamic acid.
- 3,4-Dimethoxycinnamic acid is then converted to 3,4-Dimethoxyphenylpropionic acid.
- 3,4-Dimethoxyphenylpropionic acid is converted to 3,4-Dimethoxyphenylpropionamide.
- Finally, 3,4-Dimethoxyphenylpropionamide is converted to 3,4-Dimethoxyphenethylamine .
A much shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,4-Dimethoxyphenethylamine has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role as an analogue of dopamine and its interactions with biological systems.
Medicine: It has been used in the synthesis of pharmaceutical compounds such as Bevantolol.
Industry: It is used in the production of certain dyes and pigments.
Mechanism of Action
3,4-Dimethoxyphenethylamine exerts its effects primarily through its action as a monoamine oxidase inhibitor . It inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, thereby increasing the levels of these neurotransmitters in the brain . It also appears to inhibit mitochondrial complex I, which can have neurotoxic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
The compound’s structural analogues differ in substituents on the phenyl ring, alkyl chain length, and amine substitution patterns. Key examples include:
Compound Name | Molecular Formula | Substituents | Amine Type | Key Properties |
---|---|---|---|---|
(3,4-Dimethoxyphenyl)methylamine | C₁₁H₁₇NO₂ | 3,4-dimethoxy, ethyl | Secondary | Moderate lipophilicity (LogP ~1.8) |
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | C₁₇H₂₀FNO₂ | 3,4-dimethoxy, 4-fluorophenyl | Secondary | Increased lipophilicity (LogP ~3.2) due to fluorine |
3,4-Methylenedioxyphenylisopropylamine (MDA) | C₁₀H₁₃NO₂ | Methylenedioxy, isopropyl | Primary | High CNS activity (serotonergic agonist) |
3,4-Dimethoxyphenethylamine (DMPEA) | C₁₀H₁₅NO₂ | 3,4-dimethoxy | Primary | Lower metabolic stability vs. secondary amines |
[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine | C₁₇H₂₄Cl₂N₂O₂ | 3,4-dimethoxy, pyridinylmethyl | Secondary | Enhanced water solubility (salt form) |
Key Observations :
- Amine Substitution : Secondary amines (e.g., ethyl, methyl) exhibit greater metabolic stability compared to primary amines (e.g., DMPEA) due to reduced susceptibility to oxidative deamination .
- Heterocyclic Modifications: Pyridine or thiophene moieties (e.g., C₁₇H₂₄Cl₂N₂O₂, C₁₅H₁₉NO₂S) introduce polarizable electron systems, altering receptor binding profiles .
Metabolic and Toxicity Profiles
- Primary Amines (e.g., DMPEA): Rapid metabolism via monoamine oxidase (MAO) limits bioavailability, whereas secondary amines resist MAO-mediated degradation .
- Fluorinated Analogues : Fluorine atoms may reduce cytochrome P450-mediated metabolism, prolonging half-life but increasing risk of bioaccumulation .
Biological Activity
(3,4-Dimethoxyphenyl)methylamine, also known as (R)-1-(3,4-dimethoxyphenyl)ethylamine, is a chiral compound with potential biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound (3,4-Dimethoxyphenyl)methylamine features a methoxy-substituted phenyl group attached to an ethylamine moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.
The biological activity of (3,4-Dimethoxyphenyl)methylamine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate signaling pathways by binding to specific molecular targets, which may lead to physiological responses such as:
- Neurotransmitter Receptor Interaction : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Enzyme Modulation : It has been shown to interact with certain enzymes, potentially affecting metabolic pathways.
Biological Activity Overview
Research indicates that (3,4-Dimethoxyphenyl)methylamine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like properties through its interaction with serotonin receptors.
- Neuroprotective Properties : It has shown promise in protecting neuronal cells from oxidative stress.
- Anticancer Activity : Some studies indicate that it may enhance the efficacy of chemotherapeutic agents like doxorubicin in cancer treatment.
1. Antidepressant Activity
A study examining the effects of (3,4-Dimethoxyphenyl)methylamine on animal models of depression found that administration led to significant reductions in depressive behavior compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Study Reference | Method | Key Findings |
---|---|---|
Animal models | Reduced depressive behavior; increased serotonin levels |
2. Neuroprotection
Research conducted on neuronal cell lines treated with oxidative stress showed that (3,4-Dimethoxyphenyl)methylamine significantly reduced cell death and apoptosis markers.
Study Reference | Method | Key Findings |
---|---|---|
Neuronal cell lines | Decreased apoptosis; enhanced cell viability |
3. Anticancer Effects
In vitro studies demonstrated that combining (3,4-Dimethoxyphenyl)methylamine with doxorubicin resulted in synergistic effects, enhancing cell proliferation inhibition in breast cancer cells.
Study Reference | Method | Key Findings |
---|---|---|
Breast cancer cell lines | Enhanced efficacy of doxorubicin; increased inhibition of cell proliferation |
Comparison with Similar Compounds
The biological activity of (3,4-Dimethoxyphenyl)methylamine can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
(S)-1-(3,4-Dimethoxyphenyl)ethylamine | Chiral enantiomer | Different receptor interactions |
1-(3,4-Dimethoxyphenyl)propan-2-amine | Additional methyl group | Potentially altered pharmacodynamics |
3,4-Dimethoxyphenethylamine | Lacks chiral center | Reduced specificity in receptor binding |
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
PIRSOWTWSUIYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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